(2-Methyl-2H-indazol-7-yl)methanol
Overview
Description
(2-Methyl-2H-indazol-7-yl)methanol is a chemical compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This particular compound features a methyl group at the 2-position and a hydroxymethyl group at the 7-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-indazol-7-yl)methanol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-aminobenzonitriles with hydrazine or the reaction of o-nitrobenzylamines with hydrazine.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydroxymethylation: The hydroxymethyl group at the 7-position can be introduced through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-indazol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (2-Methyl-2H-indazol-7-yl)formaldehyde, (2-Methyl-2H-indazol-7-yl)carboxylic acid.
Reduction: (2-Methyl-2H-indazol-7-yl)methane.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-2H-indazol-7-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-2H-indazol-7-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The indazole core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2-Methyl-2H-indazol-7-yl)methanol can be compared with other indazole derivatives, such as:
(2-Methyl-2H-indazol-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(2-Methyl-2H-indazol-5-yl)methanol: Similar structure but with the hydroxymethyl group at the 5-position.
(2-Methyl-2H-indazol-7-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in the specific positioning of the hydroxymethyl group at the 7-position, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2-methylindazol-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKJWCWEXIJKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303728 | |
Record name | 2-Methyl-2H-indazole-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-54-2 | |
Record name | 2-Methyl-2H-indazole-7-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2H-indazole-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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